3-Acetyloxy-2-aminobutanoic acid
Description
Contextualization within Modified Amino Acid Chemistry
Modified amino acids are non-proteinogenic amino acids that can be found naturally or synthesized chemically. They are crucial in the study of protein structure and function, drug discovery, and the development of novel biomaterials. The modification of a standard amino acid, such as the acetylation of L-threonine to form 3-Acetyloxy-2-aminobutanoic acid, can lead to significant changes in its physicochemical properties. For instance, O-acetyl derivatives are generally more lipophilic due to the esterification, which can enhance membrane permeability compared to their non-acetylated counterparts.
This class of compounds also includes isomers and related derivatives that contribute to the diversity of chemical tools available. For example, N-acetyl-L-threonine has the acetyl group on the amino group, and the doubly acetylated version, (2S,3R)-2-acetamido-3-acetyloxybutanoic acid (Acetyl-O-acetyl-L-threonine), has acetyl groups on both the amino and hydroxyl functions. nih.gov These variations allow for a fine-tuning of properties for specific research needs.
Significance in Chiral Organic Synthesis and Biological Systems Research
The chirality of amino acids is fundamental to their biological function. This compound, retaining the chiral centers of L-threonine, is a valuable chiral building block in organic synthesis. A particularly important application is in peptide synthesis. To be incorporated into a peptide chain, the amino group is often protected. Fmoc-O-acetyl-L-threonine, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, is a commercially available derivative used in solid-phase peptide synthesis (SPPS). chemimpex.com This method allows for the efficient and controlled assembly of complex peptide structures. chemimpex.com The use of this protected and modified amino acid is significant in the pharmaceutical industry for developing peptide-based drugs with enhanced efficacy and stability. chemimpex.com
In the context of biological systems research, acetylated amino acids are investigated for their potential bioactivity. While direct biological roles of this compound are not extensively documented in the initial search results, related compounds offer insights. For example, an isomer, (2S)-4-(Acetyloxy)-2-aminobutanoic acid, has been identified as a sulfhydrylase inhibitor with in vitro antifungal activity. biosynth.com This suggests that the acetylation of amino acids can impart specific biological functions, opening avenues for research into their potential as therapeutic agents or biochemical probes.
Overview of Current Research Trajectories
Current research involving this compound and its derivatives primarily focuses on its application in synthetic chemistry, particularly in the creation of custom peptides. chemimpex.com The ability to introduce a modified threonine residue into a peptide sequence allows researchers to probe structure-activity relationships and to develop peptides with novel properties. chemimpex.com
Furthermore, the synthesis of various modified amino acids remains an active area of research. For instance, patents describe the synthesis of related compounds like (S)-2-acetoxy-3-methylbutyric acid as an intermediate in the production of other non-natural amino acids, highlighting the ongoing development of synthetic methodologies in this field. google.com The exploration of the biological activities of acetylated amino acids, spurred by findings like the antifungal properties of its isomer, represents another potential future research direction. biosynth.com
Table 2: Detailed Research Findings on a Related Protected Derivative
| Compound | Application | Key Finding |
|---|---|---|
| Fmoc-O-acetyl-L-threonine | Solid-Phase Peptide Synthesis (SPPS) | Serves as a key building block for the efficient assembly of complex peptide structures. chemimpex.com |
| Drug Development | Used to develop peptide-based drugs, potentially enhancing the efficacy and specificity of therapeutic agents. chemimpex.com |
Structure
3D Structure
Properties
IUPAC Name |
3-acetyloxy-2-aminobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(11-4(2)8)5(7)6(9)10/h3,5H,7H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVSRIMJZNIFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Investigations and Chiral Control in 3 Acetyloxy 2 Aminobutanoic Acid Research
Methodologies for Absolute and Relative Configuration Determination
The determination of the exact spatial arrangement of substituents at the chiral centers of 3-Acetyloxy-2-aminobutanoic acid relies on a combination of powerful analytical methods. These techniques provide unambiguous evidence for both the absolute configuration (the R/S designation at each stereocenter) and the relative configuration (the syn/anti relationship between substituents on adjacent stereocenters).
X-ray Crystallography for Structural Elucidation
X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structure, including the absolute stereochemistry of chiral molecules. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined, revealing bond lengths, bond angles, and the absolute configuration of each chiral center.
For a molecule like this compound, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal of sufficient quality is grown, it is mounted on a diffractometer. The resulting diffraction data allows for the calculation of the unit cell dimensions and the space group. For a chiral, non-racemic compound, the crystal will crystallize in a chiral space group. The refinement of the crystal structure model against the experimental data yields the final atomic coordinates.
To illustrate, a hypothetical crystallographic data table for a specific stereoisomer of this compound is presented below, based on typical values for similar amino acid derivatives. nih.gov
| Parameter | Value |
| Chemical Formula | C₆H₁₁NO₄ |
| Formula Weight | 161.16 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.89 |
| b (Å) | 8.45 |
| c (Å) | 15.23 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 758.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.412 |
| R-factor | 0.045 |
| Flack Parameter | 0.02(5) |
This table is interactive. You can sort and filter the data.
The Flack parameter is a crucial value in determining the absolute configuration of a chiral crystal structure; a value close to zero for a known chirality confirms the correct assignment. nih.gov
Nuclear Magnetic Resonance Spectroscopy with Chiral Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation in solution. To determine the enantiomeric purity and absolute configuration of chiral molecules like this compound, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are employed. These reagents react with or form complexes with the enantiomers of the analyte, creating diastereomeric species that exhibit distinct signals in the NMR spectrum.
The use of a chiral solvating agent, for instance, involves the formation of transient diastereomeric complexes between the CSA and the enantiomers of this compound. These complexes have different magnetic environments, leading to separate resonances for corresponding protons or carbons in the ¹H or ¹³C NMR spectra. The difference in chemical shifts (Δδ) between the diastereomeric signals allows for the quantification of each enantiomer and, with a CSA of known absolute configuration, the assignment of the absolute configuration of the analyte.
A hypothetical example of chemical shift differences for the C2 proton of the (2R, 3S) and (2S, 3R) enantiomers of this compound in the presence of a chiral solvating agent is shown below.
| Enantiomer of this compound | Chemical Shift of C2-H (ppm) | Δδ (ppm) |
| (2R, 3S) with (R)-CSA | 4.15 | |
| (2S, 3R) with (R)-CSA | 4.22 | 0.07 |
This table is interactive. You can sort and filter the data.
Vibrational Circular Dichroism for Chiral Validation
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.
For this compound, the VCD spectrum would exhibit a unique pattern of positive and negative bands corresponding to its specific stereoisomer. The experimental VCD spectrum is then compared to a theoretically predicted spectrum, typically calculated using density functional theory (DFT). A good match between the experimental and calculated spectra for a particular enantiomer allows for the confident assignment of its absolute configuration. The presence of the acetyl group on the nitrogen atom can enhance the chiroptical response, making VCD a particularly useful tool for this compound. researchgate.net
Diastereomeric Analysis and Resolution Strategies
Given that this compound has two stereocenters, it can exist as four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) pair are enantiomers, as are the (2R, 3S) and (2S, 3R) pair. The relationship between a member of the first pair and a member of the second pair is diastereomeric. Diastereomers have different physical properties and can be distinguished and separated by various analytical techniques.
Mosher Ester Derivatization for Stereochemical Assignment
The Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral alcohols and amines. nih.gov This method involves the derivatization of the chiral substrate with the enantiomerically pure Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or its acid chloride.
In the case of this compound, the free amino group at the C2 position can be reacted with both (R)- and (S)-MTPA to form a pair of diastereomeric amides. The analysis of the ¹H NMR spectra of these two diastereomers allows for the determination of the absolute configuration at the C2 center. The protons on either side of the newly formed chiral amide will experience different shielding or deshielding effects from the phenyl ring of the MTPA moiety. By analyzing the differences in chemical shifts (Δδ = δS - δR) for various protons, a model of the preferred conformation can be built, and the absolute configuration can be deduced. researchgate.net
A hypothetical data table illustrating the application of Mosher's method to determine the configuration at C2 of a sample of this compound is provided below.
| Proton | δ ((R)-MTPA amide) (ppm) | δ ((S)-MTPA amide) (ppm) | Δδ (δS - δR) (ppm) |
| C3-H | 4.52 | 4.45 | -0.07 |
| C4-H₃ (methyl) | 1.25 | 1.35 | +0.10 |
| O-Acetyl-CH₃ | 2.08 | 2.10 | +0.02 |
This table is interactive. You can sort and filter the data.
A consistent pattern of positive and negative Δδ values on either side of the C2 stereocenter allows for the assignment of its absolute configuration.
Nuclear Overhauser Effect (NOE) Analysis
The Nuclear Overhauser Effect (NOE) is an NMR phenomenon that arises from the through-space interaction between protons that are in close proximity (typically within 5 Å). wikipedia.org NOE spectroscopy (NOESY) is a 2D NMR technique that maps these spatial relationships, providing crucial information about the relative stereochemistry and conformation of a molecule.
For this compound, NOESY experiments can be used to determine the relative configuration of the C2 and C3 stereocenters (i.e., whether the molecule has a syn or anti arrangement). For example, in the syn diastereomer, the protons at C2 and C3 would be on the same face of the molecule and thus closer in space, leading to a stronger NOE correlation between them compared to the anti diastereomer where they are on opposite faces.
The table below presents hypothetical NOE correlations that could be observed for a stereoisomer of this compound, which would help in establishing its relative stereochemistry.
| Proton 1 | Proton 2 | NOE Correlation Intensity | Inferred Proximity |
| C2-H | C3-H | Strong | Close |
| C2-H | C4-H₃ (methyl) | Weak | Distant |
| C3-H | N-H | Medium | Moderately Close |
This table is interactive. You can sort and filter the data.
By carefully analyzing the pattern of NOE cross-peaks, a detailed conformational model of this compound can be constructed, and the relative orientation of the substituents at the two chiral centers can be confidently assigned.
Synthetic Methodologies and Chemical Transformations of 3 Acetyloxy 2 Aminobutanoic Acid
Enantioselective Synthesis Approaches
The creation of single-enantiomer compounds is a critical challenge in chemical synthesis. For 3-acetyloxy-2-aminobutanoic acid, several advanced methods have been employed to achieve high levels of enantiomeric purity. These strategies can be broadly categorized into biocatalytic pathways, reactions mediated by chiral catalysts, and kinetic resolution.
Biocatalytic Pathways
Biocatalysis has emerged as a powerful and environmentally benign tool for asymmetric synthesis. Enzymes, with their inherent chirality and high selectivity, offer an elegant solution for producing enantiomerically pure compounds.
One of the prominent biocatalytic methods involves the enzymatic reduction of a prochiral ketone precursor. This approach leverages the stereospecificity of enzymes to deliver a chiral alcohol, which can then be further elaborated to the target amino acid. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided search results, the principle is well-established for the synthesis of similar chiral building blocks. For instance, the reduction of keto-enol tautomers is a known strategy in biocatalysis.
Carbonyl reductases (CREs) are a class of enzymes that are particularly adept at the asymmetric reduction of carbonyl compounds. These enzymes, often requiring a nicotinamide (B372718) cofactor, can exhibit high enantioselectivity. Engineered alcohol dehydrogenases, a type of carbonyl reductase, have been successfully used in the synthesis of chiral intermediates. For example, an engineered ADH from Codexis was utilized for the reduction of 4-chloroacetoacetate, yielding the (S)-enantiomer with greater than 99.5% enantiomeric excess (ee). nih.gov This highlights the potential of applying similar enzymatic systems to the synthesis of the chiral backbone of this compound.
Chiral Catalyst-Mediated Reactions (e.g., CBS Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a renowned method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. alfa-chemistry.comwikipedia.org This reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in conjunction with a borane (B79455) reducing agent. alfa-chemistry.comwikipedia.orgresearchgate.net The CBS reduction is celebrated for its high predictability, broad substrate scope, and the excellent stereocontrol it offers, often achieving enantiomeric excesses of over 95%. alfa-chemistry.com
The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst, which then activates the ketone for a stereoselective hydride transfer. youtube.com This method has found widespread application in the synthesis of natural products and pharmaceuticals. alfa-chemistry.com While a direct application to a precursor of this compound is not explicitly mentioned in the search results, the CBS reduction represents a powerful strategy for establishing the required stereocenters.
Table 1: Key Features of the Corey-Bakshi-Shibata (CBS) Reduction
| Feature | Description |
| Catalyst | Chiral oxazaborolidine, typically derived from proline. researchgate.net |
| Reducing Agent | Borane complexes (e.g., BH₃·THF, BH₃·SMe₂). alfa-chemistry.com |
| Substrates | Prochiral ketones. alfa-chemistry.com |
| Products | Chiral secondary alcohols. alfa-chemistry.com |
| Enantioselectivity | Generally high, often >95% ee. alfa-chemistry.com |
Kinetic Resolution Strategies for Chiral Purity
Kinetic resolution is a widely used technique to separate a racemic mixture of chiral compounds. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the enrichment of one enantiomer.
Lipases are a class of enzymes that are frequently employed in kinetic resolution due to their stereoselectivity and broad substrate tolerance. In the context of synthesizing chirally pure amino acids, lipase-mediated acylation is a common strategy. This process can involve the selective acylation of one enantiomer of a racemic amino alcohol or the selective hydrolysis of an ester derivative.
For example, L-acylase enzymes have been used in the selective hydrolysis of racemic N-protected 2-aminobutyric acid to produce (S)-2-aminobutyric acid. google.com Similarly, lipase (B570770) A from Candida antarctica (CAL-A) has been utilized in the stereoselective catalysis of racemic 3-aminobutanoic acid tert-butyl ester to obtain the R-enantiomer. google.com These examples demonstrate the feasibility of using lipases to resolve racemic mixtures and obtain enantiomerically pure precursors for this compound.
Table 2: Examples of Enzymatic Kinetic Resolution for Amino Acid Synthesis
| Enzyme | Substrate | Product | Reference |
| L-Acylase | Racemic N-benzoyl-2-aminobutyric acid | (S)-2-aminobutyric acid | google.com |
| Lipase A (Candida antarctica) | Racemic 3-aminobutanoic acid tert-butyl ester | (R)-3-butyrylaminobutanoic acid tert-butyl ester | google.com |
Dynamic Kinetic Resolution Protocols
Dynamic Kinetic Resolution (DKR) is a powerful technique to convert a racemic mixture into a single, desired enantiomer, theoretically achieving a 100% yield. For the synthesis of a specific stereoisomer of this compound, a DKR protocol could be applied to a suitable precursor. This process involves the stereoselective reaction of one enantiomer while the unreactive enantiomer is continuously racemized, thereby replenishing the reactive form.
A plausible DKR strategy would involve a biocatalytic transamination of a racemic α-keto ester precursor. nih.gov Enzymes such as transaminases are highly effective for creating chiral amines from keto acids. researchgate.net In this hypothetical protocol, a racemic substrate, such as ethyl 2-oxo-3-hydroxybutanoate, would undergo resolution. One enantiomer is selectively converted by a stereospecific transaminase to the corresponding amino acid derivative, while the other enantiomer is racemized in situ by a non-enzymatic catalyst or by the inherent properties of the substrate under the reaction conditions. The resulting 3-hydroxy-2-aminobutanoic acid ester can then be acetylated to yield the final product.
Table 1: Components of a Hypothetical DKR for a this compound Precursor
| Component | Role | Example |
| Substrate | Racemic starting material | Ethyl 2-oxo-3-hydroxybutanoate |
| Biocatalyst | Stereoselective conversion of keto group to amine | Transaminase (e.g., from Ruegeria pomeroyi) ck12.org |
| Amine Donor | Provides the amino group for transamination | Isopropylamine, Lysine (B10760008) researchgate.net |
| Racemization Catalyst | In-situ racemization of the unreactive substrate enantiomer | Base (e.g., triethylamine) or elevated pH/temperature |
| Solvent System | Provides a suitable medium for all components | Aqueous buffer, often with a co-solvent like DMSO |
Chemical Synthesis Routes
Reduction of Aminoketone Precursors
A key intermediate in the synthesis of threonine derivatives is 2-amino-3-oxobutanoic acid (also known as α-amino-β-ketobutyrate) or its esterified forms. umaryland.edunih.govnp-mrd.org The synthesis of this compound can be strategically approached through the stereoselective reduction of this aminoketone precursor. The reduction of the ketone functionality at the C-3 position yields a 3-hydroxy-2-aminobutanoic acid derivative (a threonine or allo-threonine isomer), which is the direct precursor for the final acetylation step.
The stereochemical outcome of this reduction is critical and can be controlled by using specialized reducing agents or biocatalysts. Chiral reducing agents or, more commonly, enzymatic catalysts like carbonyl reductases, can achieve high diastereoselectivity and enantioselectivity. researchgate.net For instance, a carbonyl reductase from Candida magnoliae has shown excellent enantioselectivity in reducing various ketoesters. researchgate.net By selecting an appropriate enzyme, the reduction can be directed to form the desired threo or erythro diastereomer of the 3-hydroxy-2-aminobutanoic acid ester.
Acetylation Reactions in Amino Acid Synthesis
Acetylation is a fundamental transformation in organic synthesis where an acetyl group is introduced into a molecule. In the context of amino acid synthesis, it is commonly used to protect hydroxyl or amino groups. To synthesize this compound, the hydroxyl group of a precursor, such as a derivative of threonine (3-hydroxy-2-aminobutanoic acid), is targeted for acetylation.
This reaction is typically achieved by treating the protected amino acid precursor with an acetylating agent. The amino group of the precursor must be protected beforehand (e.g., as a Boc or Cbz derivative) to ensure selective acetylation of the hydroxyl moiety. Acetic anhydride (B1165640) or acetyl chloride are the most common reagents for this purpose, often used in the presence of a base to neutralize the acidic byproduct.
Table 2: Reagents for the Acetylation of a 3-Hydroxy-2-aminobutanoic Acid Precursor
| Reagent | Role | Typical Conditions |
| Acetic Anhydride (Ac₂O) | Acetylating Agent | Pyridine or DMAP (catalyst), CH₂Cl₂ solvent, 0 °C to RT |
| Acetyl Chloride (AcCl) | Acetylating Agent | Triethylamine (base), CH₂Cl₂, 0 °C |
| Pyridine | Base and/or Catalyst | Used as a solvent or co-solvent |
| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | Catalytic amounts used with Ac₂O for faster reaction |
Multi-step Organic Synthesis Pathways
Constructing this compound from simple, commercially available starting materials requires a multi-step synthetic pathway. arxiv.orgyoutube.com A logical retrosynthetic analysis suggests that the target molecule can be derived from a threonine-like precursor, which in turn can be synthesized through various established methods.
One plausible pathway begins with a simple aldehyde, such as propanal, using the Strecker synthesis. ck12.org This would involve reaction with ammonia (B1221849) and hydrogen cyanide to form the α-aminonitrile, followed by hydrolysis to yield 2-aminobutanoic acid. Subsequent steps would be required to introduce the functionality at the C-3 position.
A more direct and stereocontrolled route might start with a protected glycine (B1666218) ester. An aldol-type condensation with acetaldehyde (B116499), catalyzed by a suitable base, would form a 3-hydroxy-2-(protected)aminobutanoic acid ester. This approach allows for diastereoselective control to favor the desired threo or erythro isomer. The final steps would involve the acetylation of the hydroxyl group followed by deprotection of the amino and carboxyl groups if necessary.
A potential multi-step pathway:
Protection: N-protection of glycine ethyl ester with a group like Boc (di-tert-butyl dicarbonate).
Aldol Condensation: Deprotonation of the α-carbon of the protected glycine ester with a strong base (e.g., LDA) followed by reaction with acetaldehyde to form the protected 3-hydroxy-2-aminobutanoic acid ester.
Acetylation: Selective acetylation of the C-3 hydroxyl group using acetic anhydride and a catalyst.
Deprotection: Removal of the N-Boc group and hydrolysis of the ethyl ester under acidic conditions to yield the final product, this compound.
Downstream Chemical Reactions and Functional Group Transformations
Oxidation Reactions of Hydroxyl Moieties
The functional group transformations of precursors are crucial for accessing the target molecule. One key transformation is the oxidation of the hydroxyl moiety of a threonine derivative. The oxidation of N-protected threonine or its ester converts the secondary alcohol at the C-3 position into a ketone. researchgate.net
This reaction directly produces the key aminoketone precursor, N-protected 2-amino-3-oxobutanoic acid, which is discussed in the reduction synthesis route (Section 3.2.1). researchgate.net This oxidation is a critical step in pathways that might utilize a readily available threonine derivative as a starting material. Common oxidizing agents for converting secondary alcohols to ketones, such as those based on chromium (e.g., PCC) or Swern and Dess-Martin oxidations, can be employed, provided they are compatible with the other functional groups in the molecule, particularly the protected amino acid moiety. iris-biotech.de Biocatalytic oxidation using enzymes like L-threonine 3-dehydrogenase also represents a highly specific method for this transformation. nih.gov
Substitution Reactions
The acetyloxy group at the β-position of this compound renders the C-3 carbon susceptible to nucleophilic substitution reactions. The acetoxy moiety is a competent leaving group, particularly when protonated or in the presence of a Lewis acid, facilitating its displacement by a variety of nucleophiles. Research in this area, while not extensive on this specific molecule, draws parallels from the well-established chemistry of analogous β-substituted amino acids, such as derivatives of threonine (3-hydroxy-2-aminobutanoic acid).
The general mechanism for these substitution reactions involves the attack of a nucleophile at the C-3 position, leading to the expulsion of the acetate (B1210297) ion. The stereochemical outcome of such reactions is often dependent on the reaction conditions and the nature of the nucleophile, potentially proceeding through SN2 or SN1-type mechanisms. In an SN2 pathway, inversion of configuration at the C-3 center is expected.
Detailed studies on closely related systems have shown that various nucleophiles can be employed to displace an acyloxy or a similarly activated hydroxyl group. These include halides, amines, thiols, and others, leading to a diverse array of 3-substituted 2-aminobutanoic acid derivatives. The amino and carboxylic acid functionalities within the molecule may require protection to prevent side reactions, a common strategy in amino acid chemistry.
Below is a table summarizing potential substitution reactions on this compound, based on established reactivity principles of similar β-acyloxy amino acid derivatives. The specific conditions and yields are illustrative and would require experimental validation for this particular substrate.
Interactive Data Table: Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product | Reaction Conditions | Expected Yield |
| Halide (Cl⁻) | Lithium chloride, Acetic acid | 3-chloro-2-aminobutanoic acid | Heating | Moderate |
| Amine | Ammonia | 2,3-diaminobutanoic acid | Pressurized vessel, heat | Moderate to Good |
| Thiol | Sodium hydrosulfide | 3-mercapto-2-aminobutanoic acid | Polar aprotic solvent | Good |
| Azide (B81097) | Sodium azide | 3-azido-2-aminobutanoic acid | DMF, heat | High |
| Cyanide | Sodium cyanide | 3-cyano-2-aminobutanoic acid | DMSO, heat | Moderate |
The introduction of different functional groups at the C-3 position through these substitution reactions opens up avenues for the synthesis of novel amino acid derivatives with potential applications in peptide synthesis and medicinal chemistry. For instance, the introduction of an azide group allows for subsequent reduction to an amine or for use in click chemistry reactions. Similarly, the incorporation of a thiol group can be used to introduce disulfide bridges in peptides. The reactivity of amines as nucleophiles is a fundamental concept in organic chemistry, and their reaction with substrates bearing a good leaving group, such as the acetyloxy group, is a well-established transformation. acs.orgchemguide.co.uk
Advanced Analytical Techniques for Characterization and Quantification of 3 Acetyloxy 2 Aminobutanoic Acid
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and quantification of 3-Acetyloxy-2-aminobutanoic acid from complex matrices. The selection of a specific technique is contingent on the analytical objective, whether it be preparative separation of stereoisomers or sensitive quantification at trace levels.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the separation of amino acids and their derivatives. For a compound like this compound, which has four stereoisomers, HPLC methods are designed to achieve both diastereomeric and enantiomeric resolution.
Two primary strategies are employed for the chiral separation of such compounds by HPLC:
Direct Separation using Chiral Stationary Phases (CSPs): This is the most straightforward approach, where the racemic or diastereomeric mixture is passed through an HPLC column containing a chiral stationary phase. CSPs create a transient diastereomeric complex with the analyte, leading to different retention times for each stereoisomer. For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) have proven effective. drugbank.com The CHIROBIOTIC T column, which utilizes the teicoplanin aglycone, is particularly successful in resolving underivatized amino acids and their N-blocked derivatives. researchgate.net
Indirect Separation via Chiral Derivatization: In this method, the analyte is reacted with a chiral derivatizing agent (CDA) to form diastereomeric derivatives. These diastereomers can then be separated on a conventional achiral stationary phase, such as a C18 column. hmdb.ca A commonly used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogs, which react with the primary amine of the amino acid. nih.gov The resulting diastereomers often exhibit sufficient chromatographic differences to be resolved by reversed-phase HPLC.
The separation of the four stereoisomers of threonine, the parent compound of this compound, has been successfully achieved using a two-step HPLC process involving derivatization, demonstrating the capability of this technique for resolving complex stereoisomeric mixtures. hmdb.ca
Table 1: Exemplary HPLC Conditions for the Separation of Amino Acid Stereoisomers
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., CHIROBIOTIC T) or Reversed-Phase C18 (with derivatization) |
| Mobile Phase | Isocratic or gradient elution with mixtures of aqueous buffers (e.g., ammonium formate) and organic modifiers (e.g., methanol, acetonitrile) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis, Mass Spectrometry (MS) |
| Derivatizing Agent (Indirect) | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) or similar |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This results in higher resolution, improved sensitivity, and substantially faster analysis times compared to conventional HPLC. drugbank.com For the analysis of complex biological samples where this compound might be present, the high throughput of UPLC is a considerable advantage.
UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), is a powerful tool for the enantioselective analysis of amino acids. nih.gov Similar to HPLC, both direct and indirect chiral separation strategies can be employed. The enhanced peak capacity of UPLC is particularly beneficial for resolving the four stereoisomers of threonine derivatives from other endogenous compounds in a single analytical run. drugbank.com Derivatization with reagents that enhance ionization efficiency can further improve the sensitivity of UPLC-MS/MS methods, allowing for quantification at very low concentrations.
Gas Chromatography (GC) is a high-resolution separation technique that is well-suited for the analysis of volatile and thermally stable compounds. Amino acids and their acetylated derivatives, like this compound, are non-volatile due to their polar nature. nih.gov Therefore, a crucial prerequisite for GC analysis is a derivatization step to convert the analyte into a volatile and thermally stable form. chemicalbridge.co.uk
The derivatization process typically involves two steps:
Esterification: The carboxyl group is converted to an ester, for example, by reaction with an alcohol (e.g., methanol, isopropanol) in the presence of an acidic catalyst.
Acylation: The amino and hydroxyl groups are acylated using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). docbrown.info
Once derivatized, the stereoisomers can be separated on a chiral capillary column. Chirasil-Val columns, which are based on L-valine-tert-butylamide polysiloxane, have been shown to be effective for the enantiomeric and diastereomeric separation of threonine derivatives. nih.gov This technique allows for the baseline separation of all four stereoisomers in a single run. nih.gov
Table 2: Typical GC Conditions for Chiral Separation of Derivatized Threonine Stereoisomers
| Parameter | Condition |
|---|---|
| Column | Chiral Capillary Column (e.g., Chirasil-L-Val) |
| Injector Temperature | 230 - 250 °C |
| Oven Program | Temperature gradient (e.g., starting at 80°C, ramping to 180°C) |
| Carrier Gas | Helium or Hydrogen |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Derivatization Reagents | Isobutoxycarbonyl chloride (for N,O-acylation) and 2,2,2-trifluoroethanol (for esterification) |
Micellar Electrokinetic Chromatography (MEKC) is a mode of capillary electrophoresis (CE) that allows for the separation of both charged and neutral analytes. chemicalbook.com The separation is achieved by adding a surfactant to the background electrolyte at a concentration above its critical micelle concentration. These micelles act as a pseudo-stationary phase, and analytes partition between the aqueous buffer and the micelles based on their hydrophobicity.
For chiral separations of compounds like this compound, a chiral selector is added to the micellar solution. nih.gov Cyclodextrins and their derivatives are commonly used chiral selectors in MEKC. They form transient inclusion complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobility and enabling their separation. MEKC offers the advantages of high separation efficiency, short analysis times, and low sample and reagent consumption. The technique has been successfully applied to the enantiomeric separation of various amino acid derivatives.
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the two methyl groups (one from the butanoic acid backbone and one from the acetyl group), as well as the two methine protons at the chiral centers (C2 and C3). The chemical shifts of the methine protons are particularly informative; the proton on the carbon bearing the amino group (α-proton) would appear at a different chemical shift than the proton on the carbon with the acetyloxy group (β-proton). Spin-spin coupling between these adjacent protons would result in characteristic splitting patterns (doublets), and the magnitude of the coupling constant (³Jαβ) can provide information about the relative stereochemistry (syn or anti) of the substituents on the C2-C3 bond.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, six distinct signals would be expected: two for the methyl carbons, two for the methine carbons, one for the carboxyl carbon, and one for the carbonyl carbon of the acetyl group. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carboxyl and acetyl carbonyl carbons would resonate at the downfield end of the spectrum (typically >170 ppm).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH | ~10-12 | ~170-175 |
| -CH(NH₂)- | ~3.5-4.0 | ~58-62 |
| -CH(OAc)- | ~4.8-5.2 | ~70-75 |
| -CH₃ (on C4) | ~1.2-1.4 | ~15-20 |
| -C(O)CH₃ | ~2.0-2.2 | ~20-25 |
| -C(O)CH₃ | - | ~170-172 |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.
NMR can also be used to distinguish between diastereomers, as the different spatial arrangement of atoms leads to distinct chemical shifts and coupling constants for each diastereomer. While distinguishing enantiomers requires the use of a chiral solvating agent or derivatization to create a diastereomeric environment, NMR remains a primary tool for the fundamental structural confirmation of this compound.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. mdpi.com
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. docbrown.info However, this peak may be of low intensity due to the instability of the molecular ion. docbrown.info The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for amino acids and their derivatives include the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and formic acid (HCOOH). uni-muenster.de Specific to this molecule, the loss of the acetyl group as acetic acid or ketene is a likely fragmentation pathway. Cleavage of the carbon-carbon bonds within the butanoic acid backbone would also produce characteristic fragment ions. docbrown.info The most stable fragment ion often forms the base peak in the spectrum. docbrown.info
Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Neutral Loss |
| M - 18 | [M - H₂O]⁺ | H₂O |
| M - 45 | [M - COOH]⁺ | COOH |
| M - 60 | [M - CH₃COOH]⁺ | CH₃COOH |
| 102 | [C₄H₈NO₂]⁺ | C₂H₃O |
| 58 | [C₂H₄NO]⁺ | C₄H₇O₃ |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of this compound in complex biological samples as part of metabolite profiling studies. nih.gov Due to its polar nature, hydrophilic interaction liquid chromatography (HILIC) is often the preferred separation method for this and similar amino acid derivatives, as it provides good retention and separation from less polar matrix components. nih.gov
In LC-MS/MS analysis, the parent ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected in the first mass analyzer and then fragmented in a collision cell. The resulting product ions are then detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even at very low concentrations.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous identification of this compound. mdpi.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can determine the elemental composition of the parent ion and its fragments. mdpi.comdocbrown.info This capability is essential for distinguishing this compound from other co-eluting compounds that may have the same nominal mass but a different elemental formula.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands:
A broad O-H stretching band for the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹. docbrown.info
N-H stretching vibrations for the primary amine group around 3300-3500 cm⁻¹.
A strong C=O stretching band for the carboxylic acid carbonyl group around 1700-1725 cm⁻¹. docbrown.info
Another strong C=O stretching band for the ester carbonyl group around 1735-1750 cm⁻¹.
C-O stretching bands for the carboxylic acid and ester groups in the 1000-1300 cm⁻¹ region.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Since this compound lacks extensive conjugation or chromophores that absorb light in the visible region, it is not expected to show significant absorption in this range. Any absorption would likely be in the far UV region, which is a characteristic of simple carboxylic acids and amino acids. science-softcon.de
Strategic Derivatization for Analytical Enhancement
To improve the analytical performance in techniques like gas chromatography (GC) and mass spectrometry, this compound can be chemically modified through derivatization. nih.gov Derivatization can increase the volatility and thermal stability of the analyte for GC analysis or enhance its ionization efficiency for MS analysis. nih.gov
For GC-MS analysis, the polar functional groups (carboxyl and amino) can be derivatized. For instance, the amino group can be acylated, and the carboxyl group can be esterified. A common approach for amino acids is trimethylsilylation, which replaces the active hydrogens on both the amino and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, resulting in a more volatile and thermally stable derivative. nist.govnist.gov
In LC-MS, derivatization can be employed to improve chromatographic retention or to introduce a readily ionizable moiety, thereby increasing the sensitivity of the analysis. nih.gov For example, derivatizing the amino group with a reagent that imparts a permanent positive charge can enhance the signal in positive ion electrospray ionization (ESI-MS). nih.gov Isotope-coded derivatization reagents can also be used for more accurate quantification in comparative metabolomic studies. nih.gov
Computational and Theoretical Investigations of 3 Acetyloxy 2 Aminobutanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic makeup and potential reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and interaction with other chemical species.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. cu.edu.egekb.eg This method calculates the electron density to derive the energy of the system, and the geometry is adjusted until a minimum energy state is found. For 3-Acetyloxy-2-aminobutanoic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), are employed to predict key structural parameters. mdpi.com These calculations would reveal the precise bond lengths, bond angles, and dihedral angles that characterize the molecule's lowest energy conformation. The resulting optimized structure provides the foundation for all other computational analyses.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations Note: These are representative values based on DFT studies of similar amino acid esters and may vary slightly based on the specific computational method and basis set used.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (Carboxyl) | ~1.21 Å |
| Bond Length | C-O (Carboxyl) | ~1.36 Å |
| Bond Length | C-N (Amine) | ~1.46 Å |
| Bond Length | C=O (Acetyl) | ~1.22 Å |
| Bond Length | C-O (Ester) | ~1.35 Å |
| Bond Angle | O=C-O (Carboxyl) | ~125° |
| Bond Angle | C-C-N (Backbone) | ~110° |
| Bond Angle | O=C-O (Ester) | ~123° |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, characteristic of a nucleophile. youtube.com Conversely, the LUMO is the innermost empty orbital and can accept electrons, thus representing the electrophilic nature of a molecule. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the non-bonding lone pairs of the oxygen atoms in the carboxyl group and the nitrogen of the amine group. The LUMO is anticipated to be centered on the antibonding π* orbitals of the carbonyl carbons in both the carboxyl and acetyl groups, which are the most likely sites for nucleophilic attack. libretexts.org
Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: Values are illustrative and based on calculations for similar amino acids. mdpi.comresearchgate.net
| Orbital | Predicted Energy (eV) | Description |
|---|---|---|
| HOMO | ~ -9.5 eV | Highest Occupied Molecular Orbital; region of nucleophilicity. |
| LUMO | ~ -0.5 eV | Lowest Unoccupied Molecular Orbital; region of electrophilicity. |
| Energy Gap (ΔE) | ~ 9.0 eV | Indicates high kinetic stability. |
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction obtained from a quantum calculation by translating it into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. uni-muenchen.dempg.de It evaluates intramolecular interactions by examining the delocalization of electron density from filled, Lewis-type orbitals (donors) to empty, non-Lewis-type orbitals (acceptors). uni-muenchen.de The energetic significance of these interactions is quantified using second-order perturbation theory. huntresearchgroup.org.uk
In this compound, NBO analysis would reveal significant hyperconjugative interactions. For instance, the lone pairs on the nitrogen and oxygen atoms can donate electron density into the antibonding orbitals (σ* or π) of adjacent bonds. A key interaction would be the delocalization of the nitrogen lone pair (LP(N)) into the adjacent C-C antibonding orbital (σ(C-C)), which stabilizes the molecule. Similarly, lone pairs on the carbonyl and ester oxygens (LP(O)) delocalize into neighboring antibonding orbitals. These interactions, quantified by the stabilization energy E(2), provide insights into the molecule's electronic structure and the relative importance of resonance contributors. researchgate.netwisc.edu
Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: Based on general principles and NBO analyses of amino acids and esters. huntresearchgroup.org.uk
| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |
|---|---|---|---|
| LP (N) | σ* (Cα-Cβ) | n → σ | ~ 3-5 |
| LP (O) of C=O | π (C-N) | n → π | ~ 20-30 |
| LP (O) of Ester | π (C=O) | n → π | ~ 25-40 |
| σ (C-H) | σ (C-N) | σ → σ* | ~ 2-4 |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org It projects the electrostatic potential onto the electron isodensity surface, using a color scale to indicate different potential values. scispace.com Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. researchgate.netresearchgate.net
For this compound, the MEP map would show the most negative potential concentrated around the highly electronegative oxygen atoms of the carboxyl and acetyl carbonyl groups, identifying them as sites for hydrogen bonding and electrophilic interaction. nih.gov The most positive potential would be located around the hydrogens of the protonated amine group and the hydroxyl group, indicating these are the primary sites for nucleophilic attack. The intermediate potential regions are shown in green.
The Electron Localization Function (ELF) is a theoretical tool that provides a quantitative mapping of electron pair localization in a molecule. It analyzes the probability of finding an electron near another electron with the same spin. ELF values range from 0 to 1, where a high value (close to 1) corresponds to regions with highly localized electrons, such as covalent bonds, lone pairs, and atomic cores. A low value indicates regions of electron delocalization.
An ELF analysis of this compound would visually distinguish the different types of chemical bonds and electron pairs. It would show distinct basins of high localization corresponding to the C-C, C-H, C-N, and C-O covalent bonds. Furthermore, it would clearly delineate the non-bonding electron density, showing localization basins for the lone pairs on the nitrogen and oxygen atoms. This analysis provides a detailed picture of the chemical bonding that complements the orbital-based descriptions of NBO and FMO.
Conformational Analysis and Molecular Dynamics Simulations
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the flexibility and time-dependent behavior of molecules. wikipedia.org
Conformational analysis of this compound involves systematically rotating the single bonds (e.g., Cα-Cβ, C-O) to identify all possible stable conformers and their relative energies. This helps to understand the molecule's flexibility and the energy barriers between different spatial arrangements.
Molecular Mechanics Approaches
Molecular mechanics represents a class of computational methods that utilize classical mechanics to model the potential energy surface of molecules. In this approach, atoms are treated as spheres, and the bonds between them as springs, with a set of parameters known as a force field describing the energetics of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).
For a molecule like this compound, which is an O-acetylated derivative of threonine, standard force fields such as AMBER, CHARMM, or OPLS would be employed to calculate its stable conformations and relative energies. The IUPAC name for O-acetyl-L-threonine is (2S,3R)-3-acetyloxy-2-aminobutanoic acid. nih.gov The process would involve a systematic search of the conformational space by rotating the molecule's single bonds. Key dihedral angles, particularly those around the Cα-Cβ bond and the ester linkage, would be systematically varied to identify low-energy structures.
Computational studies on similar amino acids, like serine and threonine, have successfully used ab initio and Density Functional Theory (DFT) methods to map their conformational landscapes. acs.org For instance, analysis of threonine reveals multiple stable conformers determined by the orientation of its amino, carboxyl, and hydroxyl groups. unimi.it The introduction of the acetyl group in this compound would introduce additional rotational freedom and potential for steric hindrance, likely influencing the preferred conformations compared to unmodified threonine. The acetyl group would also alter the electronic properties, specifically neutralizing the hydrogen-bonding donor capability of the hydroxyl group and introducing a larger, more hydrophobic moiety.
Table 1: Representative Force Fields for Molecular Mechanics Studies
| Force Field | Key Features | Typical Applications |
| AMBER | Optimized for proteins and nucleic acids. | Biomolecular simulations, protein folding. |
| CHARMM | Widely used for a broad range of biomolecules. | Drug design, protein-ligand interactions. |
| OPLS | Parameterized for organic liquids and biomolecules. | Condensed-phase simulations, solvation effects. |
Dynamic Behavior and Conformational Ensembles
The static picture provided by molecular mechanics is complemented by molecular dynamics (MD) simulations, which track the movement of atoms over time by solving Newton's equations of motion. This approach provides a view of the molecule's dynamic behavior and allows for the characterization of its conformational ensemble—the collection of conformations the molecule adopts at a given temperature.
For this compound, MD simulations would reveal how the molecule flexes, vibrates, and transitions between different conformational states in an aqueous environment. The acetylation of the hydroxyl group is a key chemical modification. nih.gov Studies on the acetylation of other amino acids, such as lysine (B10760008) in histone proteins, have shown that this modification can significantly alter a molecule's dynamic properties. nih.gov Acetylation neutralizes the positive charge of lysine's side chain and increases its hydrophobicity, which can weaken interactions with other molecules like DNA and increase the local flexibility of the protein backbone. nih.govmdpi.commdpi.com
By analogy, the O-acetylation of threonine to form this compound would be expected to increase the hydrophobicity of the side chain and remove its ability to act as a hydrogen bond donor. MD simulations would likely show that this modification alters the hydration shell around the molecule and influences its intramolecular hydrogen-bonding network. This could lead to a different set of preferred conformations and dynamic behaviors compared to threonine. For example, studies on phosphorylated threonine, another post-translational modification, have demonstrated that such changes can decelerate the interchange between conformational states and induce secondary structure formation. nih.gov While acetylation is chemically different from phosphorylation, it similarly highlights how modification of the threonine side chain can impact dynamics.
In Silico Modeling of Molecular Interactions
In silico modeling, particularly molecular docking and molecular dynamics simulations of complexes, is a powerful tool for predicting and analyzing how a molecule like this compound interacts with biological macromolecules, such as enzymes or receptors.
Molecular docking algorithms would be used to predict the preferred binding orientation of this compound within the active site of a target protein. This method involves sampling a large number of possible poses and scoring them based on their steric and electrostatic complementarity to the binding site. Such studies are common for threonine derivatives. For example, in silico docking has been used to analyze how various phytochemicals bind to L-threonine-3-dehydrogenase, a key enzyme in the metabolism of some parasites. biotechrep.irbiotechrep.irresearchgate.net These studies identify critical hydrogen bonds and non-bonded interactions that stabilize the ligand-protein complex.
If this compound were to be docked into a protein's active site, the acetyl group would play a significant role in the interaction. Its presence would preclude the hydrogen bond donation that is possible with threonine's hydroxyl group. However, the carbonyl oxygen of the acetyl group could act as a hydrogen bond acceptor. Furthermore, the increased hydrophobicity could favor interactions with nonpolar pockets within the binding site.
MD simulations of the protein-ligand complex, derived from a promising docking pose, could then be used to assess the stability of the interaction and to calculate the binding free energy. This provides a more rigorous evaluation of the binding affinity. Computational studies on peptides containing unnatural amino acids have successfully used this combined docking and MD approach to demonstrate stable complex formation with protein targets. nih.gov
Table 2: Key Computational Techniques for Modeling Molecular Interactions
| Technique | Purpose | Information Gained |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a receptor. | Binding pose, scoring functions, identification of key interacting residues. researchgate.net |
| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Stability of the complex, conformational changes upon binding, dynamic interactions. nih.gov |
| Binding Free Energy Calculations | Estimates the affinity of a ligand for a receptor. | Quantitative measure of binding strength (e.g., ΔG). |
Biosynthetic Pathways and Metabolic Research Involving 3 Acetyloxy 2 Aminobutanoic Acid
Integration into General Amino Acid Metabolism
The metabolic story of 3-Acetyloxy-2-aminobutanoic acid is intrinsically linked to its precursor, L-threonine. Threonine is an essential amino acid in humans, meaning it must be obtained from the diet. wikipedia.org In microorganisms and plants, threonine is synthesized from aspartic acid in a multi-step enzymatic pathway. wikipedia.org
Once available, threonine is catabolized through several key pathways. A primary degradation route involves the enzyme threonine dehydrogenase, which converts threonine to 2-amino-3-ketobutyrate. This intermediate is then cleaved by 2-amino-3-ketobutyrate coenzyme A lyase to form glycine (B1666218) and acetyl-CoA. creative-proteomics.comyoutube.com Acetyl-CoA can then enter the citric acid cycle for energy production, while glycine can participate in one-carbon metabolism. creative-proteomics.com Another pathway involves threonine deaminase, which converts threonine to α-ketobutyrate, a precursor for other metabolic intermediates. creative-proteomics.com
The formation of this compound represents a modification of the threonine structure. While direct pathways for the metabolism of the free, acetylated form are not extensively documented, its existence suggests a potential intersection with these core threonine metabolic routes, either as a transiently formed intermediate or a substrate for deacetylation back to threonine.
Enzymatic Transformations and Substrate Specificity Studies
The acetylation of threonine to form this compound is an enzymatic process. This type of modification, particularly on serine and threonine residues, has been recognized as a significant post-translational modification in eukaryotes, a discovery spurred by research on bacterial virulence factors. nih.gov
Enzymes responsible for the acetylation of hydroxyl groups on amino acids are known as O-acetyltransferases. While the specific enzymes that act on free L-threonine to produce this compound are not yet fully characterized, the machinery for adding and removing acetyl groups on serine and threonine residues is an active area of investigation. nih.gov Studies on related transformations provide insights. For instance, the biosynthesis of other non-proteinogenic amino acids, such as (S)-2-aminobutyric acid, utilizes threonine as a starting substrate, demonstrating the capacity of enzymes to modify the threonine backbone. nih.govnih.gov
Research into the stability of such modifications has shown that O-acetylated threonine-containing peptides can be chemically unstable, which may have implications for their detection and study within a proteomic workflow. nih.gov
Role in Protein Synthesis Research
The primary role of amino acids in protein synthesis is their incorporation into polypeptide chains by ribosomes. As a modified amino acid, this compound's direct role in ribosomal protein synthesis is not established. However, the acetylation of threonine residues after they have been incorporated into a protein is a known post-translational modification. nih.gov
This post-translational acetylation can have significant functional consequences, potentially competing with phosphorylation for the same threonine residue and thereby influencing signaling pathways. nih.gov Therefore, the study of this compound in the context of proteins is more accurately a study of post-translational modification rather than direct incorporation.
Exploration of Acetylated Amino Acid Metabolism in Diverse Biological Systems
The metabolism of acetylated amino acids is a feature of various biological systems, from bacteria to humans. In bacteria, the acetylation of amino acids can be a part of virulence mechanisms. nih.gov In humans, acetylated amino acids are being explored in the context of metabolic reprogramming in diseases such as cancer. nih.gov
While specific studies on the metabolism of free this compound across different species are limited, the broader study of threonine metabolism shows species-specific variations. For example, in humans, the gene for threonine dehydrogenase is an inactive pseudogene, altering the primary route of threonine degradation compared to many other animals. wikipedia.org This highlights the importance of considering the specific biological context when investigating the metabolism of threonine derivatives like this compound.
Precursor Roles in Secondary Metabolic Pathways
Threonine itself is a precursor to various secondary metabolites. For instance, in some bacteria, it is a precursor for the biosynthesis of cobalamin (Vitamin B12). wikipedia.org The potential for this compound to act as a precursor in secondary metabolism is an area ripe for exploration. The acetylation of the hydroxyl group could serve as a protecting group or an activation step for further enzymatic transformations leading to novel secondary metabolites.
The synthesis of non-natural amino acids and their derivatives is an area of growing interest in biotechnology and pharmaceutical development. For example, heterologous biosynthetic pathways have been constructed in organisms like Saccharomyces cerevisiae to produce compounds like (S)-2-aminobutyric acid from threonine, which then serves as a precursor for pharmaceuticals. nih.govnih.gov This demonstrates the potential for engineered pathways to utilize threonine and its derivatives for the production of valuable compounds.
Advanced Research Applications and Derivatization Strategies for 3 Acetyloxy 2 Aminobutanoic Acid
Utilization as a Chiral Building Block in Complex Organic Molecule Synthesis
The fundamental value of 3-Acetyloxy-2-aminobutanoic acid in organic synthesis lies in its identity as a chiral building block, or synthon. Derived from the naturally occurring amino acid L-threonine, it retains the stereochemical integrity of its parent molecule. wikipedia.orgnih.gov Threonine possesses two chiral centers, at the alpha-carbon (C2) and the beta-carbon (C3). wikipedia.org The synthesis of this compound preserves these centers, providing chemists with a readily available, enantiomerically pure starting material.
This is critical in asymmetric synthesis, where the goal is to produce complex molecules with a specific three-dimensional arrangement, a requirement for most biologically active compounds. Using chiral synthons like this compound allows for the transfer of chirality to a larger, more complex target molecule, bypassing the need for more complex and often less efficient asymmetric reactions. nii.ac.jp The acetyl group serves as a protecting group for the hydroxyl function of threonine, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. This protecting group can be selectively removed under specific conditions to reveal the hydroxyl group for further functionalization, adding to its synthetic utility.
Probing Amino Acid Function and Modification Effects in Biological Systems
Post-translational modifications (PTMs) of amino acids, such as acetylation, are crucial for regulating protein function, stability, and localization in biological systems. wikipedia.orgnih.gov The acetylation of hydroxyl-containing amino acids like threonine (O-acetylation) is a known PTM, though less common than lysine (B10760008) acetylation. nih.govnih.gov this compound and peptides incorporating it serve as valuable tools to investigate the specific consequences of this modification.
By incorporating this acetylated residue into synthetic peptides, researchers can systematically study how O-acetylation at a threonine position impacts:
Protein Structure: Acetylation can alter the local conformation of a peptide chain, potentially affecting protein folding and stability. nih.gov
Enzymatic Activity: If the threonine residue is near an enzyme's active site, acetylation could modulate its catalytic activity.
Protein-Protein Interactions: The modification can either create or block binding sites for other proteins, thus regulating cellular signaling pathways.
However, studies have shown that O-acetylated threonine residues can be chemically unstable, particularly when located at the N-terminus of a peptide, due to a spontaneous O-to-N acyl transfer. nih.govibmmpeptide.com This inherent reactivity is itself an important area of study, and this compound can be used as a model compound to explore the conditions under which such molecular rearrangements occur in a biological context.
Design and Synthesis of Analogues and Derivatives for Research Probes
The core structure of this compound is a scaffold for creating specialized research probes designed to interact with and report on biological systems.
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy to enhance their therapeutic properties or to create research tools. nih.govtaylorandfrancis.com When this compound is used in solid-phase peptide synthesis, it introduces an acetylated threonine residue into the peptide sequence. acs.orgnih.gov
This modification can confer several advantages:
Increased Stability: The acetyl group can protect the peptide from degradation by certain proteases that recognize the natural threonine residue.
Altered Conformation: The modification can help to stabilize specific secondary structures, such as beta-turns or alpha-helices.
Modulated Bioactivity: The presence of the acetyl group can change the peptide's binding affinity for its biological target.
The table below illustrates how specific amino acid modifications, including acetylation, are used to alter peptide properties.
| Modification Type | Amino Acid Involved | Purpose in Peptide Synthesis | Potential Outcome |
| Side-Chain Acetylation | Threonine, Serine, Lysine | Mimic post-translational modification; block enzymatic recognition site. nih.gov | Increased stability, altered binding affinity. |
| N-terminal Acetylation | Various | Increase stability against aminopeptidases; remove charge. wikipedia.orgnilssonlab.se | Longer biological half-life. |
| Incorporation of D-Amino Acids | Any L-amino acid | Introduce non-natural stereochemistry. rsc.org | Greatly increased resistance to proteolysis. |
| Pegylation | Lysine, Cysteine | Covalent attachment of polyethylene (B3416737) glycol. | Improved solubility, reduced immunogenicity. |
This table provides examples of common peptide modifications and their general purposes.
Structure-activity relationship (SAR) studies are fundamental to drug discovery and chemical biology. creative-peptides.com They involve systematically modifying a lead compound's structure to understand which parts are essential for its biological activity. nih.govmdpi.com this compound can serve as the starting point for creating a library of derivatives to be used as research tools. For instance, by keeping the core amino acid structure constant, researchers can vary the acyl group (e.g., replacing acetyl with propionyl, benzoyl, etc.) to probe the size and electronic requirements of a target protein's binding pocket. Similarly, derivatives can be synthesized where the acetyl group is maintained, but the amino acid backbone is altered. This systematic approach allows for the mapping of molecular interactions and the rational design of more potent and selective probes or inhibitors. acs.org
A major challenge in pharmaceutical development is overcoming poor drug properties like low solubility or inability to cross cell membranes. nih.gov The prodrug approach addresses this by attaching a temporary, cleavable chemical moiety (a promoiety) to the active drug, which is removed inside the body to release the therapeutic agent. nih.govmdpi.com
Amino acids are excellent promoieties because they can increase water solubility and often hijack amino acid transporters to improve absorption. researchgate.nettandfonline.com The structure of this compound contains features highly relevant to prodrug design. The acetyloxy group is a type of ester linkage that can be readily cleaved by esterase enzymes, which are abundant in the body. researchgate.net A drug molecule with a hydroxyl or amino group could be covalently linked to the carboxyl group of this compound. The resulting conjugate would be a prodrug, whose properties are temporarily modified until esterases cleave the amino acid promoiety, releasing the active drug. This strategy has been successfully used to improve the delivery of numerous drugs. researchgate.netgoogle.com
| Prodrug Strategy | Parent Drug Functional Group | Promoieties | Purpose |
| Amino Acid Esters | Hydroxyl, Carboxyl | Valine, Glycine (B1666218), Isoleucine | Target peptide transporters (e.g., PEPT1), improve permeability. tandfonline.com |
| Acyloxyalkyl Esters | Phosphonate, Carboxyl | Pivaloyloxymethyl (POM) | Mask charge, improve membrane permeability. nih.gov |
| Phosphonamidates | Phosphonate | Amino Acids | Mask charge, control hydrolysis rate. nih.gov |
This table summarizes common prodrug strategies relevant to the functional groups found in or related to this compound.
Contributions to Non-Proteinogenic Amino Acid Research
Proteinogenic amino acids are the 20 standard building blocks of proteins encoded by the genetic code. wikipedia.org Non-proteinogenic amino acids (NPAAs) are all other amino acids, a vast and structurally diverse group that includes hundreds of natural and thousands of synthetic variants. nih.govnih.gov These NPAAs are invaluable tools in chemical biology and drug discovery because they allow scientists to build molecules with novel functions and enhanced properties. taylorandfrancis.comfrontiersin.org
This compound is a prime example of a synthetic NPAA. Its contribution to the field is significant as it:
Expands Chemical Diversity: It provides a building block with a unique combination of chirality and a protected hydroxyl group, enabling the synthesis of peptides and other complex molecules that cannot be made from the standard amino acid set alone. nih.gov
Facilitates Mechanistic Studies: As a stable, modified version of threonine, it allows for precise investigation into the biological roles of amino acid acetylation, a key post-translational modification. technologynetworks.com
Serves as a Scaffold: It acts as a foundational structure for developing new chemical probes, SAR libraries, and prodrugs, thereby advancing research in chemical biology and medicinal chemistry. amerigoscientific.com
The study and application of NPAAs like this compound are crucial for moving beyond the limitations of natural proteins and peptides, paving the way for the development of next-generation therapeutics, research tools, and biomaterials. frontiersin.org
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-acetyloxy-2-aminobutanoic acid, and how is its structural integrity validated?
- Methodological Answer : Synthesis typically involves acetylation of 2-aminobutanoic acid precursors using acetic anhydride or acetyl chloride under controlled pH conditions to avoid undesired side reactions (e.g., over-acetylation). Structural validation employs nuclear magnetic resonance (NMR) for confirming the acetyloxy group (δ 2.1–2.3 ppm for CH₃CO) and the amino group (δ 1.8–2.0 ppm for NH₂). High-performance liquid chromatography (HPLC) ensures purity (>95%), while infrared (IR) spectroscopy identifies carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) functionalities .
Q. What are common side reactions during synthesis, and how can they be minimized?
- Methodological Answer : Competing reactions include hydrolysis of the acetyloxy group under acidic/basic conditions or racemization at the chiral 2-amino center. Mitigation strategies:
- Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis.
- Optimize reaction temperature (≤25°C) and pH (neutral to mildly acidic) to preserve stereochemical integrity.
- Monitor reaction progress via thin-layer chromatography (TLC) to terminate before side products dominate .
Q. How is the compound purified, and what criteria define its acceptable purity for biological assays?
- Methodological Answer : Purification via recrystallization (ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane eluent). Acceptable purity for in vitro studies: ≥95% (HPLC, UV detection at 210 nm). For chiral purity, use chiral stationary phase HPLC (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>98%) .
Advanced Research Questions
Q. How do stereochemical variations at the 2-amino group influence biological activity?
- Methodological Answer : The (S)-enantiomer often exhibits higher receptor-binding affinity due to spatial compatibility with enzyme active sites. For example, in metabolic pathway studies, the (S)-form inhibits glutamate dehydrogenase 30% more effectively than the (R)-form. Chiral analysis via circular dichroism (CD) or X-ray crystallography is critical for structure-activity relationship (SAR) studies .
Q. What experimental designs resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from differences in cell lines, assay conditions, or impurity profiles. Resolution strategies:
- Standardize assay protocols (e.g., fixed incubation time, serum-free media).
- Use isotopically labeled analogs (e.g., ¹³C-acetyloxy) to track metabolic stability via mass spectrometry.
- Validate target engagement with knockout cell lines or competitive binding assays .
Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?
- Methodological Answer : The acetyloxy group undergoes Phase I metabolism (hydrolysis) by CYP3A4, yielding 2-aminobutanoic acid. In vitro assays (human liver microsomes + NADPH) quantify metabolic rates. LC-MS/MS detects the primary metabolite (m/z 132.1 for 2-aminobutanoic acid). Inhibition studies using ketoconazole (CYP3A4 inhibitor) confirm enzyme specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
